molecular formula C16H25BO3 B6148553 4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 2095797-21-8

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B6148553
CAS RN: 2095797-21-8
M. Wt: 276.2
InChI Key:
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Description

4-tert-Butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, commonly known as TDBP, is an organic compound with a unique chemical structure. It is a boron-containing phenol derivative that has been widely studied due to its potential applications in medicinal chemistry, materials science, and other fields. TDBP is a strong Lewis acid and has been shown to interact with a variety of organic molecules, making it a useful tool for the synthesis of complex molecules. In addition, TDBP has been used in a number of scientific research applications, such as the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of molecular recognition.

Scientific Research Applications

TDBP has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of molecular recognition. In the pharmaceutical industry, TDBP has been used as a starting material in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents. In the field of enzyme inhibition, TDBP has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase and β-glucosidase. In the field of molecular recognition, TDBP has been used to study the binding of small molecules to proteins, as well as to study the interactions between proteins and other molecules.

Mechanism of Action

The mechanism of action of TDBP is not fully understood, but it is believed to involve the formation of a boron-oxygen bond between the phenol and the boron atom. This boron-oxygen bond is believed to be the active site of TDBP's reactivity, allowing it to interact with a variety of organic molecules. In addition, the boron-oxygen bond is believed to be responsible for the inhibition of enzymes, as well as the binding of small molecules to proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of TDBP are not fully understood. However, it has been shown to interact with a variety of organic molecules, including proteins, and has been used in the study of enzyme inhibition and molecular recognition. In addition, TDBP has been used in the synthesis of pharmaceuticals, suggesting that it may have some therapeutic potential.

Advantages and Limitations for Lab Experiments

The advantages of using TDBP in laboratory experiments include its high reactivity, its stability in aqueous solutions, and its low cost. In addition, TDBP is a strong Lewis acid, allowing it to interact with a variety of organic molecules. The main limitation of TDBP is its low solubility in organic solvents, which can make it difficult to use in some laboratory experiments.

Future Directions

The potential applications of TDBP are vast, and there are a number of future directions that can be explored. These include the development of new synthetic methods for the synthesis of complex molecules, the study of the mechanism of action of TDBP, and the exploration of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of TDBP could lead to the discovery of new therapeutic agents. Finally, further studies into the interactions between TDBP and proteins could lead to the development of new methods for the study of molecular recognition.

Synthesis Methods

TDBP can be synthesized using a variety of methods, including nucleophilic substitution, reductive amination, and the Michael reaction. The most common method for synthesizing TDBP is nucleophilic substitution, which involves the reaction of 4-tert-butyl-2-chlorophenol with 1,3,2-dioxaborolan-2-ylmethyl bromide. The reaction is typically carried out in an aqueous medium, with the addition of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is typically complete within 1-2 hours, yielding TDBP in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the reaction of 4-tert-butylphenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "4-tert-butylphenol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-tert-butylphenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(dppf) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid precipitate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2095797-21-8

Product Name

4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Molecular Formula

C16H25BO3

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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